molecular formula C27H22ClNO5 B4152089 1-(4-chlorobenzoyl)-1-methyl-1a-(4-morpholinylcarbonyl)-1a,9c-dihydrobenzo[f]cyclopropa[c]chromen-2(1H)-one

1-(4-chlorobenzoyl)-1-methyl-1a-(4-morpholinylcarbonyl)-1a,9c-dihydrobenzo[f]cyclopropa[c]chromen-2(1H)-one

Cat. No.: B4152089
M. Wt: 475.9 g/mol
InChI Key: ICOHPFWDUVZEQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-chlorobenzoyl)-1-methyl-1a-(4-morpholinylcarbonyl)-1a,9c-dihydrobenzo[f]cyclopropa[c]chromen-2(1H)-one is a complex organic compound characterized by multiple functional groups, including a chlorobenzoyl group, a morpholinylcarbonyl group, and a chromenone moiety. These structural elements suggest potential diverse reactivity and applications in various fields, particularly in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorobenzoyl)-1-methyl-1a-(4-morpholinylcarbonyl)-1a,9c-dihydrobenzo[f]cyclopropa[c]chromen-2(1H)-one typically involves multiple steps starting from commercially available precursors:

  • Formation of the Cyclopropa[c]chromen Core: : Initial formation of the chromen nucleus through a series of aldol condensation or cyclization reactions.

  • Addition of Substituents: : Introduction of the chlorobenzoyl and morpholinylcarbonyl groups using coupling reactions under appropriate conditions.

  • Methylation: : Methylation of the compound typically involves the use of methyl iodide (CH3I) in the presence of a strong base such as sodium hydride (NaH).

Industrial Production Methods

While specific industrial production methods for this exact compound may not be widely published, general principles include large-scale synthesis in batch or continuous flow reactors, often under rigorous control of reaction conditions to ensure yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorobenzoyl)-1-methyl-1a-(4-morpholinylcarbonyl)-1a,9c-dihydrobenzo[f]cyclopropa[c]chromen-2(1H)-one can undergo various reactions:

  • Oxidation: : Can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4).

  • Reduction: : Selective reduction using agents like lithium aluminum hydride (LiAlH4).

  • Substitution: : Nucleophilic aromatic substitution on the chlorobenzoyl moiety.

Common Reagents and Conditions

  • Oxidation: KMnO4 in acidic medium.

  • Reduction: LiAlH4 in dry ether.

  • Substitution: Nucleophiles such as NaOH or other bases.

Major Products

  • Oxidized derivatives retaining the chromenone structure.

  • Reduced forms, typically converting carbonyl groups to alcohols.

  • Substituted derivatives based on the nature of the nucleophile used.

Scientific Research Applications

Chemistry

  • Catalysis: : Acts as a ligand in metal-catalyzed reactions.

  • Organic Synthesis: : Intermediate in the synthesis of complex molecules.

Biology and Medicine

  • Drug Discovery: : Potential pharmacophore for designing new drugs targeting specific enzymes or receptors.

  • Biological Probes: : Used in research to study enzyme interactions due to its unique structural motifs.

Industry

  • Material Science: : Potential use in the development of new polymers or advanced materials due to its multifunctional structure.

Mechanism of Action

Mechanism

1-(4-chlorobenzoyl)-1-methyl-1a-(4-morpholinylcarbonyl)-1a,9c-dihydrobenzo[f]cyclopropa[c]chromen-2(1H)-one interacts with molecular targets through its diverse functional groups.

  • Molecular Targets: : Enzymes, receptors, or other proteins with affinity for aromatic and carbonyl groups.

  • Pathways: : Modulation of enzymatic activity or inhibition of specific metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-benzoyl-1-methyl-1a-(4-morpholinylcarbonyl)-1a,9c-dihydrobenzo[f]cyclopropa[c]chromen-2(1H)-one

  • 1-(4-bromobenzoyl)-1-methyl-1a-(4-morpholinylcarbonyl)-1a,9c-dihydrobenzo[f]cyclopropa[c]chromen-2(1H)-one

Highlighting Uniqueness

  • Structural Variations: : The presence of the 4-chlorobenzoyl group distinguishes it from similar compounds with different substituents like bromobenzoyl.

  • Reactivity and Applications: : Unique reactivity patterns due to the chlorobenzoyl group, potentially leading to different pharmacological or material properties.

Hopefully, this covers the details you're looking for. Anything specific you want to dive deeper into?

Properties

IUPAC Name

14-(4-chlorobenzoyl)-14-methyl-13-(morpholine-4-carbonyl)-11-oxatetracyclo[8.5.0.02,7.013,15]pentadeca-1(10),2,4,6,8-pentaen-12-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22ClNO5/c1-26(23(30)17-6-9-18(28)10-7-17)22-21-19-5-3-2-4-16(19)8-11-20(21)34-25(32)27(22,26)24(31)29-12-14-33-15-13-29/h2-11,22H,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICOHPFWDUVZEQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2C1(C(=O)OC3=C2C4=CC=CC=C4C=C3)C(=O)N5CCOCC5)C(=O)C6=CC=C(C=C6)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-chlorobenzoyl)-1-methyl-1a-(4-morpholinylcarbonyl)-1a,9c-dihydrobenzo[f]cyclopropa[c]chromen-2(1H)-one
Reactant of Route 2
1-(4-chlorobenzoyl)-1-methyl-1a-(4-morpholinylcarbonyl)-1a,9c-dihydrobenzo[f]cyclopropa[c]chromen-2(1H)-one
Reactant of Route 3
Reactant of Route 3
1-(4-chlorobenzoyl)-1-methyl-1a-(4-morpholinylcarbonyl)-1a,9c-dihydrobenzo[f]cyclopropa[c]chromen-2(1H)-one
Reactant of Route 4
Reactant of Route 4
1-(4-chlorobenzoyl)-1-methyl-1a-(4-morpholinylcarbonyl)-1a,9c-dihydrobenzo[f]cyclopropa[c]chromen-2(1H)-one
Reactant of Route 5
1-(4-chlorobenzoyl)-1-methyl-1a-(4-morpholinylcarbonyl)-1a,9c-dihydrobenzo[f]cyclopropa[c]chromen-2(1H)-one
Reactant of Route 6
1-(4-chlorobenzoyl)-1-methyl-1a-(4-morpholinylcarbonyl)-1a,9c-dihydrobenzo[f]cyclopropa[c]chromen-2(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.